molecular formula C31H43Cl2NO3 B008322 Testiphenon CAS No. 104730-58-7

Testiphenon

Cat. No. B008322
M. Wt: 548.6 g/mol
InChI Key: JWLXQUMDRGJLMS-SJQIPMMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testiphenon is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic derivative of testosterone, which is a hormone that plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics. Testiphenon has been studied extensively in recent years, and its unique properties have led to its use in various scientific research applications.

Scientific Research Applications

Testiphenon has been used in various scientific research applications, including studies on the effects of testosterone on the body. It has been shown to have anabolic effects, which means that it can increase muscle mass and strength. It has also been used in studies on the effects of testosterone on bone density, cognitive function, and cardiovascular health.

Mechanism Of Action

The mechanism of action of Testiphenon is similar to that of testosterone. It binds to androgen receptors in the body, which leads to an increase in protein synthesis and muscle growth. It also has an anti-catabolic effect, which means that it can prevent the breakdown of muscle tissue. Additionally, Testiphenon has been shown to increase the production of red blood cells, which can improve endurance and athletic performance.

Biochemical And Physiological Effects

Testiphenon has several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It also has an anti-inflammatory effect, which can reduce the risk of certain diseases. However, it can also have negative effects on the body, such as an increased risk of cardiovascular disease and prostate cancer.

Advantages And Limitations For Lab Experiments

Testiphenon has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and stored. It also has a long half-life, which means that it can be used in long-term studies. However, it is important to note that Testiphenon can have significant side effects on the body, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Testiphenon. One area of research is the development of new synthetic derivatives of testosterone that have fewer side effects on the body. Another area of research is the study of the effects of Testiphenon on different populations, such as women and older adults. Additionally, there is a need for more research on the long-term effects of Testiphenon on the body, particularly in relation to cardiovascular health and cancer risk.
Conclusion:
In conclusion, Testiphenon is a synthetic derivative of testosterone that has gained significant attention in the scientific community. It has been studied extensively and has shown potential applications in various fields. While it has several advantages for lab experiments, it is important to note that it can have significant side effects on the body. Further research is needed to fully understand the effects of Testiphenon on the body and to develop new synthetic derivatives with fewer side effects.

Synthesis Methods

The synthesis of Testiphenon involves the conversion of testosterone into a more stable and soluble form. This is achieved through the addition of a phenyl group to the testosterone molecule, which results in the formation of Testiphenon. The synthesis of Testiphenon is a complex process that requires specialized equipment and expertise. However, it has been successfully synthesized in various laboratories around the world.

properties

CAS RN

104730-58-7

Product Name

Testiphenon

Molecular Formula

C31H43Cl2NO3

Molecular Weight

548.6 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C31H43Cl2NO3/c1-30-13-11-24(35)20-22(30)5-8-25-26-9-10-28(31(26,2)14-12-27(25)30)37-29(36)19-21-3-6-23(7-4-21)34(17-15-32)18-16-33/h3-4,6-7,22,25-28H,5,8-20H2,1-2H3/t22-,25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

JWLXQUMDRGJLMS-SJQIPMMSSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C

synonyms

androstane-17-ol-3-one n-di(2-chloroethyl)aminophenylacetate
testiphenon

Origin of Product

United States

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